molecular formula C15H16Cl3N B14918081 3-Chloro-2-(3-chlorobenzyl)-N,N-dimethylaniline hydrochloride

3-Chloro-2-(3-chlorobenzyl)-N,N-dimethylaniline hydrochloride

Cat. No.: B14918081
M. Wt: 316.6 g/mol
InChI Key: BEMZAXKLRQGFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(3-chlorobenzyl)-N,N-dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chlorobenzyl group attached to an aniline moiety, which is further substituted with a chlorine atom and two methyl groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-chlorobenzyl)-N,N-dimethylaniline hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with N,N-dimethylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(3-chlorobenzyl)-N,N-dimethylaniline hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones.

Scientific Research Applications

3-Chloro-2-(3-chlorobenzyl)-N,N-dimethylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-chlorobenzyl)-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-hydroxybenzaldehyde
  • 3-Chlorobenzyl alcohol
  • Chlorobenzene

Uniqueness

3-Chloro-2-(3-chlorobenzyl)-N,N-dimethylaniline hydrochloride is unique due to its specific substitution pattern and the presence of both chlorobenzyl and dimethylaniline moieties. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H16Cl3N

Molecular Weight

316.6 g/mol

IUPAC Name

3-chloro-2-[(3-chlorophenyl)methyl]-N,N-dimethylaniline;hydrochloride

InChI

InChI=1S/C15H15Cl2N.ClH/c1-18(2)15-8-4-7-14(17)13(15)10-11-5-3-6-12(16)9-11;/h3-9H,10H2,1-2H3;1H

InChI Key

BEMZAXKLRQGFJL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)CC2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.